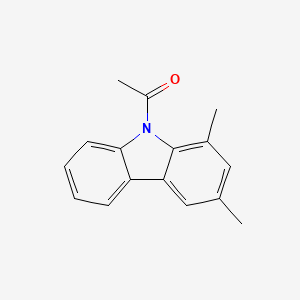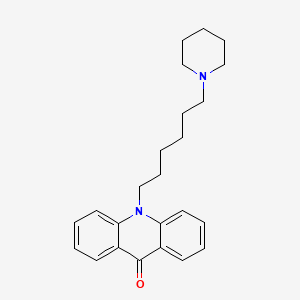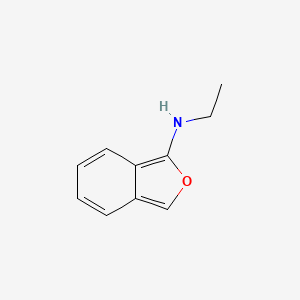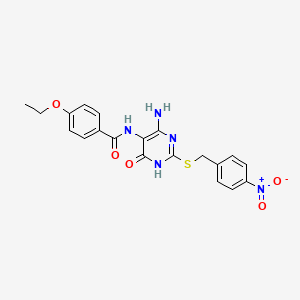
1-(Dimethylamino)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)pentan-3-one is an organic compound with the molecular formula C7H15NO It is a ketone with a dimethylamino group attached to the third carbon of a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)pentan-3-one can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with dimethylamine under specific conditions. Another method includes the use of Grignard reagents, where 3-bromoanisole reacts with 1-(dimethylamino)-2-methylpentan-3-one under Grignard conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalysts and controlled reaction environments to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethylamino)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
1-(Dimethylamino)pentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor for other industrial compounds
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)pentan-3-one involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors and can inhibit the reuptake of neurotransmitters such as norepinephrine. This dual mode of action makes it a compound of interest for studying pain management and other neurological conditions .
Comparaison Avec Des Composés Similaires
Dipentylone: A synthetic cathinone with stimulant effects, similar in structure but with different pharmacological properties.
Dimethylpentylone: Another synthetic cathinone, known for its stimulant effects and potential for abuse.
Uniqueness: 1-(Dimethylamino)pentan-3-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in research and industrial applications sets it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike.
Propriétés
Numéro CAS |
22104-65-0 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
1-(dimethylamino)pentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-4-7(9)5-6-8(2)3/h4-6H2,1-3H3 |
Clé InChI |
ZXGZUSVWBJGJSH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)



![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)



